molecular formula C21H18N8O B254964 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile

5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile

Katalognummer B254964
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: NFLMKWUCIZFUHY-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the pyrazine family and is known to exhibit various biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile involves the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile in lab experiments include its ability to induce apoptosis in cancer cells and reduce inflammation and oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the research of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile. These include the development of novel analogs with improved efficacy and safety profiles, the investigation of the compound's potential in the treatment of other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion
In conclusion, 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile is a compound with significant potential in scientific research. This compound has shown promise in the treatment of various diseases and has various biochemical and physiological effects. However, further research is needed to determine its safety and efficacy, and to develop novel analogs with improved properties.

Synthesemethoden

The synthesis of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile involves the reaction of 1-ethyl-1,3-dihydro-2H-benzimidazole-2-thione with 2,3-dichloro-6-(4-morpholinyl) pyrazine in the presence of potassium carbonate. This reaction results in the formation of the desired compound with a yield of 65%.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile is vast and varied. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Eigenschaften

Produktname

5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile

Molekularformel

C21H18N8O

Molekulargewicht

398.4 g/mol

IUPAC-Name

5-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]-6-morpholin-4-ylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C21H18N8O/c1-2-29-18-6-4-3-5-15(18)26-20(29)14(11-22)19-21(28-7-9-30-10-8-28)27-17(13-24)16(12-23)25-19/h3-6,26H,2,7-10H2,1H3/b20-14+

InChI-Schlüssel

NFLMKWUCIZFUHY-XSFVSMFZSA-N

Isomerische SMILES

CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C3=NC(=C(N=C3N4CCOCC4)C#N)C#N

SMILES

CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCOCC4)C#N)C#N

Kanonische SMILES

CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCOCC4)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.